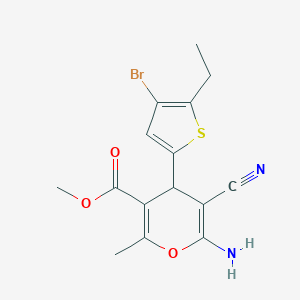![molecular formula C21H21FN2O3 B259063 (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)
(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate, commonly known as DFP-PM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DFP-PM is a synthetic molecule that is used to target and inhibit specific enzymes in cells, which makes it useful in studying the mechanisms of various biological processes.
Mechanism of Action
DFP-PM works by irreversibly binding to the active site of specific enzymes, thereby inhibiting their activity. The molecule contains a reactive group called a Michael acceptor, which reacts with the active site of the enzyme to form a covalent bond. This covalent bond is irreversible, which means that the enzyme is permanently inhibited.
Biochemical and Physiological Effects:
DFP-PM has been shown to have a variety of biochemical and physiological effects. Inhibition of specific proteases using DFP-PM has been shown to reduce cancer cell migration and invasion, as well as promote apoptosis in cancer cells. Additionally, DFP-PM has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DFP-PM in lab experiments is its specificity. DFP-PM can be used to selectively inhibit specific enzymes, which allows researchers to study the role of these enzymes in various biological processes. Additionally, DFP-PM is a synthetic molecule, which means that it can be easily synthesized in large quantities.
One of the limitations of using DFP-PM in lab experiments is its irreversibility. Once DFP-PM binds to an enzyme, the inhibition is permanent, which means that the enzyme cannot be reactivated. This can make it difficult to study the role of specific enzymes in dynamic biological processes.
Future Directions
There are several future directions for research involving DFP-PM. One area of research is the development of new DFP-PM analogs that can selectively inhibit specific enzymes with greater potency and specificity. Additionally, researchers are exploring the use of DFP-PM in the treatment of various diseases, such as cancer and inflammation. Finally, there is ongoing research into the mechanisms of action of DFP-PM and its effects on various biological processes.
Synthesis Methods
DFP-PM is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis process starts with the reaction of 3-fluorophenylacetic acid with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with N,N-dimethylethylenediamine to form a tertiary amine, which is then reacted with 2,4-pentanedione to form the final product, DFP-PM.
Scientific Research Applications
DFP-PM is used in scientific research to study the mechanisms of various biological processes. One of the primary applications of DFP-PM is in the study of proteases, which are enzymes that break down proteins. By inhibiting specific proteases using DFP-PM, researchers can study the role of these enzymes in various biological processes, such as cell signaling, apoptosis, and cancer metastasis.
properties
Molecular Formula |
C21H21FN2O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21FN2O3/c1-23(2)11-12-24-18(15-9-6-10-16(22)13-15)17(20(26)21(24)27)19(25)14-7-4-3-5-8-14/h3-10,13,18,25H,11-12H2,1-2H3/b19-17+ |
InChI Key |
WKOMKVROLYVYLP-HTXNQAPBSA-N |
Isomeric SMILES |
C[NH+](C)CCN1C(/C(=C(/C2=CC=CC=C2)\[O-])/C(=O)C1=O)C3=CC(=CC=C3)F |
SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C[NH+](C)CCN1C(C(=C(C2=CC=CC=C2)[O-])C(=O)C1=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)




![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)



